molecular formula C17H27N3O B2758326 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide CAS No. 1355789-17-1

2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B2758326
CAS No.: 1355789-17-1
M. Wt: 289.423
InChI Key: VPHWCPIBKLKHMF-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroquinoline core, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide typically involves multi-step reactions starting with the formation of the tetrahydroquinoline core. A typical route might include the following steps:

  • Formation of the tetrahydroquinoline core from a suitable precursor, such as 2-methyl-1,2,3,4-tetrahydroquinoline.

  • Introduction of the carboxamide group at the 4-position using reagents like carboxylic acids or their derivatives.

  • The final step involves the N-alkylation with 2-[methyl(propan-2-yl)amino]ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial. Catalysts and continuous flow chemistry might also be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes several types of chemical reactions, including:

  • Oxidation: The tetrahydroquinoline core can be oxidized to produce quinoline derivatives.

  • Reduction: Reduction of the carboxamide group can yield primary amines.

  • Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might employ halogenated compounds and bases.

Major Products Formed: : Depending on the reaction type, major products could include oxidized quinoline derivatives, reduced primary amines, and various substituted analogs.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Biology : Biological studies might explore its interactions with various enzymes or receptors. Medicine : Its potential medicinal applications could include acting as a ligand for targeting specific biological pathways. Industry : In industry, it might be used in the development of specialty chemicals or materials.

Mechanism of Action

Mechanism: : The mechanism by which 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Molecular Targets and Pathways : Potential molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds like quinoline derivatives, 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide might exhibit unique properties such as enhanced biological activity or stability. List of Similar Compounds : Other similar compounds include quinoline, isoquinoline, and various tetrahydroquinoline derivatives.

Enjoy exploring this fascinating compound! What intrigues you most about it?

Properties

IUPAC Name

2-methyl-N-[2-[methyl(propan-2-yl)amino]ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-12(2)20(4)10-9-18-17(21)15-11-13(3)19-16-8-6-5-7-14(15)16/h5-8,12-13,15,19H,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHWCPIBKLKHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)NCCN(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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